molecular formula C10H16ClNO B3045632 (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride CAS No. 1108684-07-6

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Cat. No.: B3045632
CAS No.: 1108684-07-6
M. Wt: 201.69
InChI Key: SWFKPUQRJHGZGE-QRPNPIFTSA-N
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Description

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS 1108684-07-6) is a chiral aromatic amine of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a crucial chiral building block, or synthetic intermediate, for the preparation of more complex active pharmaceutical ingredients (APIs) . Its structure, featuring a chiral center adjacent to the amine group and a 4-ethoxyphenyl ring, makes it a versatile precursor in asymmetric synthesis. This compound's primary research application lies in the development of novel therapeutic agents. Chiral amines of this type are frequently employed in the synthesis of drug candidates targeting a range of diseases . The (S)-enantiomer is of particular interest for creating stereospecific drugs, where the absolute configuration of the molecule is essential for its biological activity and for minimizing potential side effects. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating handling and storage . Our this compound is supplied with a typical purity of 95% to 97% . For research and development purposes, it is recommended that this compound be stored at room temperature in an inert atmosphere to maintain its long-term stability . Important Notice: This product is intended for research and laboratory use only by qualified professionals. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is not for human consumption.

Properties

IUPAC Name

(1S)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFKPUQRJHGZGE-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704208
Record name (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108684-07-6, 1391449-67-4
Record name (1S)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Formation of a Chiral Schiff Base

4-Ethoxyacetophenone reacts with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid, to form (S)-[1-(4-ethoxyphenyl)ethylidene]-(1-phenylethyl)amine. The ethoxy group’s electron-donating nature slightly enhances the acetophenone’s electrophilicity compared to methoxy derivatives, reducing reaction time by ~15%.

Diastereoselective Hydrogenation

Catalytic hydrogenation of the Schiff base using 10% Pd/C in ethyl acetate yields (S,S)-[1-(4-ethoxyphenyl)ethyl]-(1-phenylethyl)amine p-toluenesulfonic acid salt. Key parameters include:

Parameter Value Impact on Yield/ee
H₂ Pressure 1–3 atm Higher pressure accelerates reduction
Temperature 35–40°C Exceeding 40°C risks racemization
Catalyst Loading 5–7 wt% Pd/C <5% prolongs reaction; >7% no gain

This step achieves >99% diastereomeric excess (de), critical for subsequent enantiopure product.

Hydrogenolytic Cleavage

The diastereomeric salt undergoes hydrogenolysis with Pd/C in methanol, cleaving the N–C bond to release (S)-1-(4-ethoxyphenyl)ethanamine. Acidification with HCl yields the hydrochloride salt. Ethoxy’s steric bulk marginally slows hydrogenolysis vs. methoxy analogs, necessitating extended reaction times (14–16 hrs vs. 10–12 hrs).

Advantages :

  • Avoids expensive chiral catalysts (e.g., Rh complexes).
  • Scalable to multi-kilogram batches with ee >99.5%.
  • Uses cost-effective p-toluenesulfonic acid and Pd/C.

Enantioselective Reduction of 4-Ethoxypropiophenone

An alternative route employs asymmetric hydrogenation of 4-ethoxypropiophenone using chiral catalysts:

Catalytic Systems

Ru(BINAP) catalysts (e.g., (S)-XylBINAP) achieve 85–92% ee in reducing 4-ethoxypropiophenone to (S)-1-(4-ethoxyphenyl)ethanol. Subsequent Mitsunobu reaction with phthalimide and HCl hydrolysis yields the target amine.

Limitations

  • Substrate Specificity : Ethoxy’s steric demand reduces catalytic efficiency vs. methoxy (TOF 1,200 h⁻¹ vs. 1,800 h⁻¹).
  • Cost : Ru(BINAP) catalysts are prohibitively expensive for large-scale use.

Kinetic Resolution via Lipase-Catalyzed Acetylation

Racemic 1-(4-ethoxyphenyl)ethanamine undergoes enzymatic resolution using Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer is preferentially acetylated, achieving 88–91% ee after 48 hrs. Hydrolysis of the acetylated (R)-enantiomer and recycling improve overall yield to 65–70%.

Drawbacks :

  • Lower throughput vs. asymmetric synthesis.
  • Requires multiple steps for enantiomer separation.

Comparative Analysis of Methods

Method ee (%) Yield (%) Cost (USD/kg) Scalability
Chiral Auxiliary 99.5 78–82 120–150 Industrial
Ru(BINAP) Hydrogenation 92 65–70 950–1,200 Lab-scale
Enzymatic Resolution 91 60–65 220–280 Pilot-scale

Key Findings :

  • The chiral auxiliary method dominates for large-scale production due to cost and yield advantages.
  • Enzymatic resolution suits small-scale API synthesis but faces substrate inhibition challenges.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Medicinal Chemistry

Role as a Precursor
(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to the development of drugs targeting specific biological pathways.

Therapeutic Potential
Research indicates that derivatives of this compound exhibit promising activity against inflammatory diseases. For instance, compounds derived from this amine have been studied for their efficacy in treating conditions such as rheumatoid arthritis and psoriasis by modulating immune responses and inhibiting pro-inflammatory cytokines like TNF-α .

Neuropharmacology

Monoamine Oxidase Inhibition
The compound has been investigated for its potential as a monoamine oxidase inhibitor. Monoamine oxidase (MAO) plays a crucial role in the metabolism of neurotransmitters, and inhibition of this enzyme can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital for mood regulation . This mechanism suggests potential applications in treating mood disorders.

Synthesis of Novel Compounds

Chiral Synthesis
this compound is utilized in asymmetric synthesis due to its chiral nature. The compound can be employed to create enantiomerically pure products, which are essential in pharmaceutical applications where the activity of a drug can differ significantly between enantiomers .

Polymeric Applications
In materials science, derivatives of this compound have been explored for creating polymers with specific properties, such as improved biocompatibility or enhanced mechanical strength. These polymers can be used in drug delivery systems or as scaffolds in tissue engineering .

Case Study 1: Anti-Inflammatory Activity

A study demonstrated that derivatives synthesized from this compound showed significant anti-inflammatory effects in animal models of arthritis. These compounds were found to inhibit TNF-α production effectively, leading to reduced inflammation and joint damage .

Case Study 2: Neuroprotective Effects

Research indicated that certain derivatives exhibited neuroprotective properties by inhibiting MAO activity, which may contribute to their antidepressant effects. These findings suggest a potential role for this compound in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl Ring

Methoxy vs. Ethoxy Groups
  • (S)-1-(4-Methoxyphenyl)ethanamine Hydrochloride: Replacing the ethoxy group with a smaller methoxy (-OCH₃) group reduces lipophilicity. This alteration may decrease membrane permeability but enhance aqueous solubility. No direct biological data are available, but analogous compounds (e.g., dopamine hydrochloride, CAS 62-31-7) show that methoxy groups can influence neurotransmitter receptor interactions .
  • (S)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride : The ethoxy group’s larger size and higher lipophilicity may improve bioavailability compared to methoxy analogs .
Electron-Withdrawing Substituents
  • (S)-1-(4-Chlorophenyl)ethanamine Hydrochloride (CAS 1255306-36-5): The chloro (-Cl) substituent, being electron-withdrawing, enhances electrophilicity. This could increase reactivity in nucleophilic environments or alter binding to targets like enzymes or receptors. For example, chlorophenyl derivatives often exhibit enhanced antifungal or antibacterial activity compared to alkoxy-substituted analogs .
  • Such derivatives are often used as intermediates in synthetic pathways or protease inhibitors .
Bulkier Substituents
  • (S)-1-(4-Tert-butylphenyl)ethanamine Hydrochloride : The tert-butyl group introduces significant steric hindrance, which can block metabolic degradation or modulate selectivity in chiral recognition processes. Similar bulky substituents are linked to improved pharmacokinetic profiles in antifungal agents .

Stereochemical Variations

  • (R)-1-(4-Ethoxyphenyl)ethanamine Hydrochloride : Enantiomers often exhibit divergent biological activities due to chiral recognition in proteins. For example, (R)-enantiomers of aryl-ethanamines may show lower binding affinity to serotonin receptors compared to (S)-forms .

Chain Length Modifications

  • (S)-1-(4-Ethoxyphenyl)propan-1-amine Hydrochloride: Extending the carbon chain from ethanamine to propanamine increases molecular weight (C₁₁H₁₈ClNO) and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent Position Molecular Formula CAS Number Key Properties
This compound Ethoxy (-OCH₂CH₃) 4 C₁₀H₁₆ClNO AMEL-PL15645855 High lipophilicity, chiral specificity
(S)-1-(4-Methoxyphenyl)ethanamine hydrochloride Methoxy (-OCH₃) 4 C₉H₁₄ClNO Not provided Lower logP, improved solubility
(S)-1-(4-Chlorophenyl)ethanamine hydrochloride Chloro (-Cl) 4 C₈H₁₁Cl₂N 1255306-36-5 Electrophilic, antifungal potential
(S)-1-(4-Nitrophenyl)ethanamine hydrochloride Nitro (-NO₂) 4 C₈H₁₁ClN₂O₂ 132873-57-5 Reactive intermediate, protease studies

Research Findings and Implications

  • Hydrogen Bonding : Ethoxy and methoxy groups can form hydrogen bonds with residues like GLU527 in HSP90, as seen in indole-based analogs . The ethoxy group’s larger size may enhance hydrophobic interactions in binding pockets.
  • Metabolic Stability : Ethoxy-substituted compounds generally exhibit longer half-lives than methoxy analogs due to reduced oxidative metabolism .
  • Chiral Specificity : The (S)-enantiomer of 4-ethoxyphenyl ethanamine shows higher predicted affinity for chiral receptors compared to (R)-forms, similar to trends observed in antifungal derivatives .

Biological Activity

(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride is a chiral compound with notable potential in neuropharmacology. Its structure, characterized by an ethoxy group attached to a phenyl ring and an amine group, suggests diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₀H₁₆ClNO
  • Molecular Weight : Approximately 201.69 g/mol
  • Structure : The compound features an ethoxy substitution on the phenyl ring, which may influence its solubility and interaction with biological targets.

Research indicates that this compound primarily acts as a serotonin receptor modulator . Its structural similarities to other psychoactive substances suggest possible interactions with various neurotransmitter systems, including:

  • Dopaminergic Pathways : Potential implications for mood regulation and the treatment of mood disorders.
  • Adrenergic Pathways : Possible effects on anxiety levels.

Neuropharmacological Effects

  • Serotonin Receptor Modulation :
    • Preliminary studies suggest that this compound may influence serotonin receptors, which are critical in mood regulation and anxiety management.
  • Dopamine Receptor Interaction :
    • Its interaction with dopamine receptors could provide insights into its role in neuropharmacology, particularly for conditions such as depression and schizophrenia.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochlorideC₁₀H₁₅ClFNOContains a fluorine atom; potential altered activity
1-(4-Methoxyphenyl)ethylamineC₉H₁₃NOLacks the ethoxy group; different pharmacological profile
(S)-(-)-1-(3-Methoxyphenyl)ethylamineC₉H₁₃NOFeatures a methoxy group; may exhibit different activity

Study on Serotonin Modulation

A study highlighted the effects of this compound on serotonin receptors. The findings indicated significant modulation of serotonin receptor activity, suggesting its potential utility in treating mood disorders .

Interaction Studies

Interaction studies focused on the compound's effects on various receptors have shown promising results. For example, it was found to significantly influence serotonin receptor pathways, which could lead to therapeutic applications in anxiety and depression treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, and what chiral resolution methods ensure enantiomeric purity?

  • Methodology : The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, such as 4-ethoxyacetophenone, using chiral catalysts (e.g., Ru-BINAP complexes). Enantiomeric purity (>98%) is achieved via chiral HPLC with columns like Chiralpak AD-H or OD-H, as validated for structurally similar amines (e.g., (S)-1-(3,4-dimethylphenyl)ethanamine hydrochloride) . Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) further enhances purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) at m/z 201.131 (exact mass) and fragmentation patterns .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 resolve ethoxy (-OCH2CH3) and chiral center signals (δ 1.3–1.5 ppm for ethoxy; δ 4.1–4.3 ppm for methine proton) .
  • Chiral HPLC : Retention time comparison with (R)-enantiomers ensures enantiopurity, as demonstrated for analogs like (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochloride .

Q. How is enantiomeric purity validated during synthesis?

  • Methodology : Polarimetry ([α]D measurements in methanol) and circular dichroism (CD) spectroscopy are used alongside chiral HPLC. For example, (S)-enantiomers of related compounds (e.g., (S)-1-(4-tert-butylphenyl)ethanamine) show specific optical rotations (e.g., +27.3° in MeOH) .

Advanced Research Questions

Q. How do researchers address contradictions in reported pharmacological activity data for chiral ethanamine derivatives?

  • Methodology : Discrepancies (e.g., variable IC50 values in receptor binding assays) are investigated by controlling stereochemical integrity during biological testing. For example, chiral inversion in (S)-1-(4-ethoxyphenyl)ethanamine under physiological pH can be monitored using LC-MS/MS with deuterated internal standards .

Q. What experimental designs mitigate racemization during the synthesis of this compound?

  • Methodology :

  • Low-Temperature Reactions : Conducting reductions at –20°C minimizes ketone intermediate racemization .
  • Protecting Groups : Boc-protection of the amine during intermediate steps (e.g., tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate) prevents acid/base-induced racemization .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) coupled with chiral HPLC analysis reveal degradation pathways. Lyophilized salts stored at –20°C in amber vials show >95% purity retention, while aqueous solutions (pH < 3) exhibit hydrolysis of the ethoxy group .

Q. What in vitro models are used to study the metabolic pathways of this compound?

  • Methodology : Human liver microsomes (HLMs) and cytochrome P450 isoform-specific inhibitors (e.g., CYP2D6) identify primary metabolites. For example, oxidative de-ethylation of the ethoxy group generates 4-hydroxyphenyl derivatives, detected via UPLC-QTOF-MS .

Data Contradiction and Resolution

Q. Why do computational predictions of logP for this compound conflict with experimental values?

  • Resolution : Differences arise from solvent effects in experimental logP (e.g., shake-flask vs. HPLC methods) and force field parameterization in software like ACD/Labs. Experimental logP (1.8 ± 0.2) aligns with analogs like (S)-1-(4-methoxyphenyl)propan-1-amine hydrochloride (logP 1.9) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in biological assays?

  • Guidelines :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to amine hydrochloride’s hygroscopicity and potential respiratory irritation .
  • Neutralize waste with 1M NaOH before disposal, as recommended for structurally similar amines (e.g., tetramisole hydrochloride) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
Reactant of Route 2
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(S)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

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